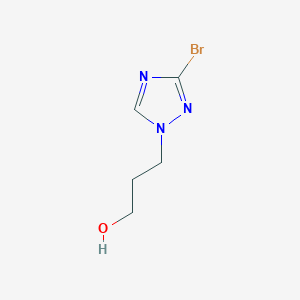
4-Aminobenzooxazol hcl
Overview
Description
4-Aminobenzooxazol Hydrochloride is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of benzoxazole, characterized by the presence of an amino group at the fourth position of the benzoxazole ring and a hydrochloride salt.
Mechanism of Action
Target of Action
Similar compounds such as benzimidazoles and benzoxazoles have been known to interact with various biological targets
Mode of Action
It is known that amines can react with acid chlorides to form amides . This reaction is commonly run with a base, such as NaOH or pyridine, to neutralize the HCl produced .
Biochemical Pathways
It is known that benzimidazoles, a class of compounds structurally similar to benzoxazoles, have various biological activities . They can act as antimicrobial and cytotoxic agents, affecting multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug
Result of Action
It is known that the reaction between amines and acid chlorides results in the formation of the corresponding ammonium chloride salt
Action Environment
It is known that benzimidazoles, a class of compounds structurally similar to benzoxazoles, are used as corrosion inhibitors on various acids, such as hydrochloric acid (hcl), sulfuric acid (h2so4), acetic acid (ch3cooh), but most commonly used is hcl at 01 M–1 M concentration
Biochemical Analysis
Biochemical Properties
4-Aminobenzooxazol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as both an inhibitor and a substrate for these enzymes, affecting their activity and the metabolic pathways they regulate . Additionally, 4-Aminobenzooxazol hydrochloride has been shown to bind to certain proteins, altering their conformation and function. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of 4-Aminobenzooxazol hydrochloride on various types of cells and cellular processes are profound. In cancer cells, for instance, the compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and the alteration of gene expression. In normal cells, 4-Aminobenzooxazol hydrochloride can influence cellular metabolism by affecting the activity of key metabolic enzymes. This can lead to changes in the production of ATP and other metabolites, impacting overall cell function.
Molecular Mechanism
At the molecular level, 4-Aminobenzooxazol hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing their normal substrates from accessing the site and thus inhibiting their activity . This can lead to a decrease in the production of certain metabolites and an accumulation of others. Additionally, 4-Aminobenzooxazol hydrochloride can activate certain enzymes by binding to allosteric sites, inducing a conformational change that enhances their activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminobenzooxazol hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to 4-Aminobenzooxazol hydrochloride can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent in short-term experiments.
Dosage Effects in Animal Models
The effects of 4-Aminobenzooxazol hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can be toxic, causing adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s effects. This highlights the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Aminobenzooxazol hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, affecting the levels of other metabolites and the overall metabolic flux. The compound can also interact with cofactors such as NADH and FAD, influencing their availability and the reactions they participate in.
Transport and Distribution
Within cells and tissues, 4-Aminobenzooxazol hydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters . Once inside the cell, the compound can bind to transport proteins, which facilitate its movement to different cellular compartments. The distribution of 4-Aminobenzooxazol hydrochloride within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-Aminobenzooxazol hydrochloride is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, phosphorylation of the compound can enhance its transport to the nucleus, where it can interact with transcription factors and influence gene expression. The activity of 4-Aminobenzooxazol hydrochloride can vary depending on its localization, with different effects observed in different compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzooxazol Hydrochloride typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of 4-Aminobenzooxazol Hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzooxazol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Aminobenzoxazole derivatives.
Substitution: Alkylated or acylated benzoxazole derivatives.
Scientific Research Applications
4-Aminobenzooxazol Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of optical brighteners and other functional materials.
Comparison with Similar Compounds
Benzoxazole: Lacks the amino group, making it less reactive in certain chemical reactions.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the ring, leading to different chemical properties.
Benzothiazole: Contains a sulfur atom instead of oxygen, resulting in distinct biological activities.
Uniqueness: 4-Aminobenzooxazol Hydrochloride is unique due to the presence of the amino group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
1,3-benzoxazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c8-5-2-1-3-6-7(5)9-4-10-6;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXJSKICDYYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-44-1 | |
| Record name | 4-Benzoxazolamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955506-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)




![8-amino-5-methylbenzo[f]pyrido[2,3-b][1,4]thiazepin-6(5H)-one](/img/structure/B3032402.png)
![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)







